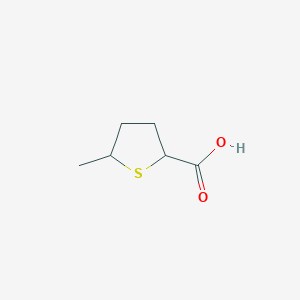

5-Methylthiolane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Methylthiolane-2-carboxylic acid derivatives involves innovative approaches to incorporate the 1,2-dithiolane ring system into peptides. One study reports the synthesis of a chemotactic tripeptide analogue, demonstrating the incorporation of 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) to replace the central L-leucine residue, highlighting the compound's potential in peptide chemistry (Morera et al., 2002).

Molecular Structure Analysis

The molecular structure of 5-Methylthiolane-2-carboxylic acid derivatives, such as Adt, has been elucidated through X-ray crystallography. Comparisons with other related compounds, like lipoic acid and asparagusic acid, reveal distinct conformational characteristics and interactions that contribute to their biological functions and chemical reactivity (Morera et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

5-Methylthiolane-2-carboxylic acid and its derivatives have been explored for their potential in synthesizing compounds with antibacterial properties. For instance, derivatives of 5-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their antibacterial activity, showing moderate to good results against various bacterial strains (Babu et al., 2016).

Interest in Peptide Chemistry

The 1,2-dithiolane ring system, a close relative of 5-methylthiolane-2-carboxylic acid, has garnered interest in peptide chemistry. A study reported the synthesis and bioactivity of a chemotactic tripeptide analog incorporating the residue of 4-amino-1,2-dithiolane-4-carboxylic acid, offering insights into the potential of these ring systems in bioactive peptide design (Morera et al., 2002).

Contribution to Electrochemical Studies

Compounds like 2-methylthiopyridine-5-carboxylic acid have been subject to electrochemical studies, revealing insights into their behavior and potential applications in quantifying these compounds through various polarographic and voltammetric techniques (Lejeune et al., 2010).

Lead Detoxification Activities

Novel derivatives of 5-(1-carbonyl-L-amino-acid)-2,2-dimethyl-[1,3]dithiolane-4-carboxylic acids, linked to mercapto groups, have been prepared and evaluated for their lead detoxification activities in vivo. These compounds demonstrated significant potential in reducing lead levels in organs like the liver, kidneys, and brain without affecting essential metals like Fe, Cu, Zn, and Ca, indicating their selectivity and efficiency in lead detoxification (Xu et al., 2011).

Polymer Synthesis and Biotechnology Applications

In the field of polymer chemistry, derivatives like 5,6-dihydroxyoxanorbornane carboxylic acid have been synthesized and modified to create high-molecular-weight hydrophilic polymers with carboxylic acid and hydroxyl groups. These polymers, mimicking natural acidic polysaccharides, have potential applications in biotechnology and pharmaceutical industries (Wathier et al., 2010).

Zukünftige Richtungen

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This field continues to evolve, with ongoing research into new catalysts and reaction mechanisms.

Eigenschaften

IUPAC Name |

5-methylthiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZJNCHQIKMJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiolane-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)

methanone](/img/structure/B2492533.png)

![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)

![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)

![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)

![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)

![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)

![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)

![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)